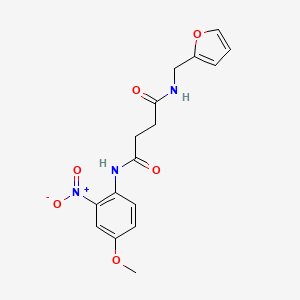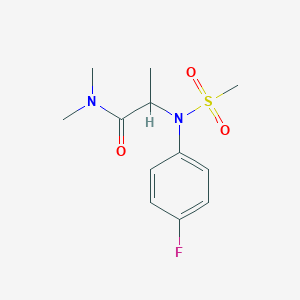
N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide, also known as FMN-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. FMN-1 belongs to the class of succinimide derivatives and has been found to exhibit potent anticancer activity against various cancer cell lines.
作用机制
The exact mechanism of action of N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide is not fully understood. However, studies have suggested that N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a key role in apoptosis. N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has been found to exhibit several biochemical and physiological effects. Studies have reported that N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
实验室实验的优点和局限性
N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has several advantages as a potential anticancer agent. It exhibits potent cytotoxic activity against various cancer cell lines and induces apoptosis in cancer cells. N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide also has low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has some limitations for lab experiments, including its limited solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for the research on N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide. One potential direction is to investigate the synergistic effects of N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide with other anticancer agents. Another direction is to explore the potential applications of N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide in combination therapy for cancer treatment. Further studies are also needed to elucidate the exact mechanism of action of N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide and to optimize its pharmacological properties for clinical use.
合成方法
The synthesis of N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide involves the reaction of 4-methoxy-2-nitrobenzaldehyde with succinic anhydride in the presence of a catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2-furylmethylamine.
科学研究应用
N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has been extensively studied for its potential applications in cancer treatment. Several studies have reported that N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(4-methoxy-2-nitrophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-24-11-4-5-13(14(9-11)19(22)23)18-16(21)7-6-15(20)17-10-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAKOXAGCJLQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199887 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5394617.png)


![ethyl 2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5394638.png)
![8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5394639.png)
![2-(2-hydroxy-3,5-diiodobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5394647.png)
![ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride](/img/structure/B5394653.png)
![3-[4-(allyloxy)-3-methoxyphenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5394658.png)

![N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5394670.png)
![(2S)-2-amino-3-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropan-1-ol](/img/structure/B5394674.png)
![1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5394681.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394696.png)
![3-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]pyridin-2-ol](/img/structure/B5394703.png)